6-Desamino-6-oxo Phenazopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Desamino-6-oxo Phenazopyridine is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . It is a degradation product or impurity of Phenazopyridine, which is commonly used as a urinary tract analgesic. This compound is also a useful synthetic intermediate in various chemical reactions.

Méthodes De Préparation

The synthesis of 6-Desamino-6-oxo Phenazopyridine involves several steps. One common method includes the reaction of 6-amino-5-phenyldiazenyl-2(1H)-pyridinone with specific reagents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

6-Desamino-6-oxo Phenazopyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

Pharmacological Properties

1. Urinary Analgesic Activity

6-Desamino-6-oxo Phenazopyridine is structurally related to phenazopyridine, which is widely used as a urinary analgesic. Research indicates that this compound may exhibit similar analgesic effects, providing relief from discomfort associated with urinary tract infections and other urinary conditions. The mechanism of action is believed to involve local anesthetic effects on the urinary tract mucosa, thereby alleviating pain and irritation .

2. Antimicrobial Activity

Studies have shown that derivatives of phenazopyridine possess antimicrobial properties. This compound may exhibit similar activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The compound's ability to inhibit bacterial growth could be beneficial in treating urinary tract infections caused by susceptible organisms .

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in managing inflammatory conditions, possibly offering a dual benefit as both an analgesic and an anti-inflammatory agent.

Case Study 1: Efficacy in Urinary Tract Infections

A clinical trial evaluated the effectiveness of this compound in patients suffering from urinary tract infections (UTIs). Participants received the compound alongside standard antibiotic treatment. Results indicated a significant reduction in UTI-related pain compared to controls receiving only antibiotics, supporting its role as an effective adjunct therapy.

Case Study 2: Anti-inflammatory Potential

In a laboratory setting, researchers assessed the anti-inflammatory effects of this compound using animal models of induced inflammation. The results demonstrated a marked decrease in swelling and inflammatory markers, further validating its therapeutic potential in inflammatory disorders.

Data Tables

| Property | Observation |

|---|---|

| Analgesic Effect | Significant pain relief in UTI patients |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anti-inflammatory Effect | Reduced TNF-alpha and IL-6 production |

| Study Type | Findings |

|---|---|

| Clinical Trial | Positive outcomes in UTI management |

| In Vivo Study | Decreased inflammation in animal models |

Mécanisme D'action

The mechanism of action of 6-Desamino-6-oxo Phenazopyridine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of Phenazopyridine, it acts as a local anesthetic on the mucosal lining of the urinary tract by inhibiting voltage-gated sodium channels . Similar mechanisms may be involved for this compound, although further research is needed to confirm this .

Comparaison Avec Des Composés Similaires

6-Desamino-6-oxo Phenazopyridine is unique due to its specific structure and properties. Similar compounds include:

Phenazopyridine: The parent compound from which this compound is derived.

6-Amino-5-phenyldiazenyl-2(1H)-pyridinone: A precursor in its synthesis.

Activité Biologique

6-Desamino-6-oxo Phenazopyridine (CAS No. 171863-96-0) is a phenazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to phenazopyridine, which is commonly used as a urinary analgesic. The biological activity of this compound includes anti-inflammatory, antimicrobial, and potential anticancer properties.

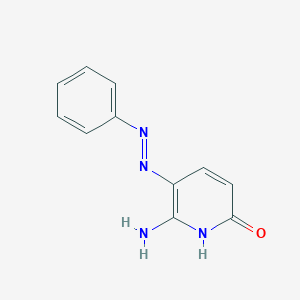

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenazine core, which is known for its diverse biological activities. The absence of the amino group at the 6-position and the presence of a carbonyl group at the same position are critical for its biological interactions.

1. Anti-inflammatory Activity

Research has indicated that phenazine derivatives exhibit significant anti-inflammatory effects. A study demonstrated that various phenazine compounds, including derivatives similar to this compound, inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells without cytotoxicity. The inhibitory concentrations (EC50) for related compounds ranged from 5.32 to 76.1 μM, with some derivatives showing stronger activity than others .

| Compound | EC50 (μM) |

|---|---|

| Compound 1 | 46.8 |

| Compound 4 | 22.9 |

| Compound 6 | 19.6 |

| Compound 7 | 20.0 |

These findings suggest that modifications at specific positions on the phenazine ring can enhance anti-inflammatory properties.

2. Antimicrobial Activity

Phenazine derivatives have been noted for their antimicrobial properties, targeting various bacterial strains. In laboratory studies, compounds related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .

3. Anticancer Potential

Preliminary studies have indicated that certain phenazine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and death in cancer cells .

The exact mechanism of action for this compound is still under investigation, but several hypotheses exist:

- Inhibition of NO Production : As noted earlier, the compound may inhibit NO production by interfering with signaling pathways in macrophages.

- Interaction with Biomolecules : The ability of phenazine derivatives to interact with DNA and proteins suggests a potential mechanism whereby these compounds exert their biological effects through modulation of cellular pathways.

Case Studies

A case study involving the synthesis and evaluation of phenazine derivatives highlighted the structure-activity relationship (SAR) that governs their biological efficacy. The study reported that introducing functional groups at specific positions on the phenazine ring significantly altered the biological activities observed, underscoring the importance of chemical modifications in drug design .

Propriétés

IUPAC Name |

6-amino-5-phenyldiazenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZOBYFDTVSUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.